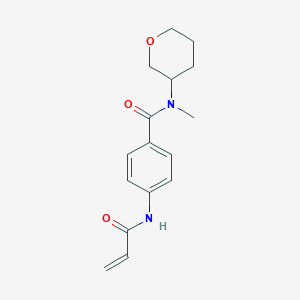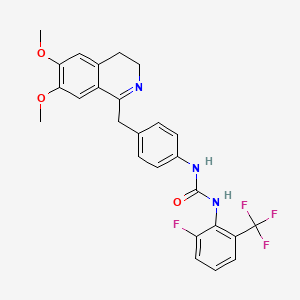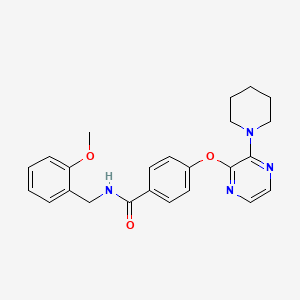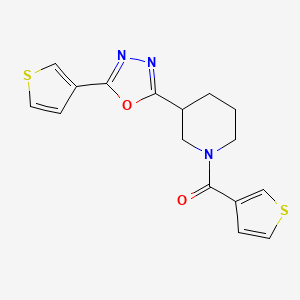
N-Methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOB is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in various fields, including medicine, chemical biology, and pharmacology.
Wirkmechanismus
The exact mechanism of action of MOB is not fully understood. However, it is believed that MOB exerts its effects by binding to specific proteins and modulating their activity. MOB has been found to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. MOB has also been found to inhibit the activity of the protein HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MOB has been found to exhibit various biochemical and physiological effects. In the field of medicine, MOB has been found to inhibit the growth of cancer cells in vitro and in vivo. MOB has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MOB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MOB is also highly selective for specific proteins, which makes it a useful tool for studying protein function. However, MOB also has limitations. It is a relatively new compound, and its effects on various proteins and biological systems are not fully understood. MOB may also have off-target effects on other proteins, which can complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MOB. In the field of medicine, MOB has potential applications as an anti-cancer and Alzheimer's disease drug. Further studies are needed to fully understand the mechanism of action of MOB and its effects on various proteins and biological systems. MOB can also be used as a tool to study the function of other proteins involved in various biological processes. Further studies are needed to fully understand the potential uses of MOB in various fields of research.
Synthesemethoden
The synthesis of MOB involves the reaction of 4-aminobenzamide with 3-bromopropionyl chloride in the presence of N-methylmorpholine and triethylamine. The resulting product is then treated with oxane-3-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine. The final product, MOB, is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
MOB has been extensively studied for its potential applications in various fields. In the field of medicine, MOB has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MOB has also been studied for its potential application in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
In the field of chemical biology, MOB has been used as a tool to study the function of various proteins. MOB has been found to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. MOB has also been used as a tool to study the function of the protein HDAC6, which is involved in the regulation of gene expression.
Eigenschaften
IUPAC Name |
N-methyl-N-(oxan-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-15(19)17-13-8-6-12(7-9-13)16(20)18(2)14-5-4-10-21-11-14/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMAMPFAAAYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCOC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-3-yl)-4-(prop-2-enamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2651998.png)
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)
![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)


![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)


![3-(4-Chlorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2652015.png)

![N-[1-(2-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B2652019.png)